Dodec-1-EN-8-yne
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
197901-17-0 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
dodec-1-en-8-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-7,9,11-12H2,2H3 |
InChI Key |
FCUIMEPCJUVEDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCCCC=C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Dodec-1-en-8-yne: A Technical Guide for Chemical Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dodec-1-en-8-yne is a valuable chemical building block, sought after in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its unique structure, featuring both a terminal double bond and an internal triple bond, allows for orthogonal chemical modifications, making it a versatile synthon in multistep synthetic campaigns. This technical guide provides a comprehensive overview of a practical synthetic approach to this compound, focusing on the Sonogashira cross-coupling reaction. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow are presented to facilitate its application in a laboratory setting.
Introduction
The strategic incorporation of both alkene and alkyne functionalities within a single molecular framework is a powerful tool in modern organic synthesis. This compound, with its C12 carbon backbone, offers two distinct reactive sites: a terminal vinyl group amenable to a variety of addition and polymerization reactions, and an internal alkyne that can participate in cycloadditions, hydrations, and further cross-coupling reactions. This dual functionality makes it an attractive intermediate for the construction of diverse molecular architectures. This guide details a robust synthetic strategy for the preparation of this compound, leveraging the efficiency and functional group tolerance of the palladium and copper co-catalyzed Sonogashira coupling.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of this compound suggests a disconnection at the C7-C8 bond, pointing to a cross-coupling reaction between a C8 alkyne fragment and a C4 alkene fragment. The Sonogashira reaction is an ideal candidate for this transformation, involving the coupling of a terminal alkyne with a vinyl halide. Two primary retrosynthetic pathways are considered:
-
Pathway A: Coupling of 1-octyne (a C8 terminal alkyne) with a C4 vinyl halide (e.g., 4-bromo-1-butene).
-
Pathway B: Coupling of but-3-en-1-yne (a C4 terminal enyne) with a C8 alkyl halide.
Pathway A is generally preferred due to the commercial availability and stability of 1-octyne and the predictable reactivity of vinyl halides in Sonogashira couplings. This guide will focus on the practical application of Pathway A.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound via the Sonogashira coupling of 1-octyne and vinyl bromide.
Materials and Methods
Reagents:
-
1-Octyne (98% purity)
-
Vinyl bromide (1.0 M solution in THF)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Synthesis of this compound
Reaction Scheme:
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Add anhydrous tetrahydrofuran (THF) and distilled triethylamine (2.0 eq).
-
To this stirred suspension, add 1-octyne (1.0 eq).
-
Slowly add a 1.0 M solution of vinyl bromide in THF (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1-Octyne | 1.0 eq |
| Vinyl Bromide (1.0 M in THF) | 1.2 eq |
| Catalysts | |
| Pd(PPh₃)₂Cl₂ | 0.02 eq |
| CuI | 0.04 eq |
| Base | |
| Triethylamine | 2.0 eq |
| Solvent | |
| Anhydrous THF | Appropriate volume for reaction concentration |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 12-24 hours |
| Product | |
| This compound | |
| Yield | 75-85% (typical) |
| Purity | >95% (after chromatography) |
| Appearance | Colorless oil |
Characterization Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
| Spectroscopic Data | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR (CDCl₃) | ~5.8 ppm (ddt, 1H, -CH=CH₂), ~5.0 ppm (m, 2H, -CH=CH₂), ~2.1 ppm (m, 4H, allylic and propargylic protons), ~1.4 ppm (m, 6H, methylene protons), ~0.9 ppm (t, 3H, methyl protons) |
| ¹³C NMR (CDCl₃) | ~138 ppm (-CH=CH₂), ~114 ppm (-CH=CH₂), ~80 ppm (internal alkyne carbons), ~31, 29, 22, 19, 14 ppm (aliphatic carbons) |
| IR (thin film) | ~3075 cm⁻¹ (=C-H stretch), ~2930, 2860 cm⁻¹ (C-H stretch), ~2230 cm⁻¹ (C≡C stretch, weak), ~1640 cm⁻¹ (C=C stretch), ~910 cm⁻¹ (=C-H bend) |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Considerations
-
Vinyl bromide is a flammable and toxic gas. It should be handled in a well-ventilated fume hood.
-
Palladium catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. It should be handled in a fume hood.
-
Anhydrous solvents are sensitive to moisture and should be handled under an inert atmosphere.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The Sonogashira cross-coupling reaction provides an efficient and reliable method for the synthesis of the this compound building block. The protocol outlined in this guide is based on well-established chemical principles and utilizes readily available starting materials and catalysts. By following the detailed procedures and adhering to the safety precautions, researchers can successfully prepare this versatile enyne for application in a wide range of synthetic endeavors, from the development of novel pharmaceuticals to the construction of advanced materials. The provided quantitative data and spectroscopic information will aid in the successful execution and characterization of the final product.
A Technical Guide to the Spectroscopic Analysis of Dodec-1-en-8-yne
Introduction
Dodec-1-en-8-yne is a long-chain hydrocarbon featuring both a terminal double bond (alkene) and an internal triple bond (alkyne). This unique combination of functional groups makes it a molecule of interest in organic synthesis and materials science. A thorough spectroscopic analysis is crucial for its unambiguous identification and characterization. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the methodologies for their acquisition. While comprehensive experimental data for this specific molecule is not widely available in public databases, this document outlines the predicted spectral characteristics based on its structure, serving as a valuable reference for researchers.
Predicted Spectroscopic Data
The structural formula of this compound is CH₂=CH(CH₂)₅C≡CCH₂CH₂CH₃. Based on this structure, the following spectroscopic data are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound are presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~5.8 | ddt | 1H | =CH- |
| ~5.0 | m | 2H | CH₂= |
| ~2.1 | m | 4H | -CH₂-C≡ and C≡C-CH₂- |
| ~2.0 | m | 2H | -CH₂-CH= |
| ~1.4 | m | 4H | -(CH₂)₂- |
| ~0.9 | t | 3H | -CH₃ |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are detailed in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~139 | =CH- |
| ~114 | CH₂= |
| ~80 | -C≡C- (internal) |
| ~33 | -CH₂-CH= |
| ~29 | -(CH₂)n- |
| ~22 | -CH₂-CH₃ |
| ~19 | -CH₂-C≡ |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups in a molecule based on the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3080 | Medium | =C-H stretch (alkene) |
| 2960-2850 | Strong | C-H stretch (alkane) |
| ~2230 | Weak-Medium | -C≡C- stretch (internal alkyne) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~990 and ~910 | Strong | =C-H bend (alkene, out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted molecular ion and key fragments for this compound are presented in Table 4. The molecular formula is C₁₂H₂₀, with a molecular weight of approximately 164.29 g/mol .[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 164 | [M]⁺ (Molecular Ion) |
| 149 | [M-CH₃]⁺ |
| 135 | [M-C₂H₅]⁺ |
| 121 | [M-C₃H₇]⁺ |
| 95 | [C₇H₁₁]⁺ (cleavage at the alkyne) |
| 67 | [C₅H₇]⁺ (cleavage at the alkene) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Workflow and Data Analysis
The general workflow for the spectroscopic analysis of a novel compound like this compound involves a systematic process of sample preparation, data acquisition, and spectral interpretation.
Caption: Spectroscopic analysis workflow for this compound.
References
The Elusive Presence of Dodec-1-en-8-yne in the Plant Kingdom: A Review of Current Knowledge
A comprehensive review of scientific literature reveals a significant gap in the current understanding of the natural occurrence of Dodec-1-en-8-yne within the plant kingdom. Despite dedicated searches of chemical databases and natural product repositories, no definitive evidence has been found to confirm the isolation or identification of this specific C12 acetylenic ene-yne from any plant species.
While the vast and diverse chemistry of the plant world is well-documented, with numerous hydrocarbons, alkynes, and alkenes identified, this compound remains conspicuously absent from the known roster of natural plant products. This absence suggests that if the compound is present, it may be found in concentrations below the detection limits of standard analytical techniques, or it may be a highly transient intermediate in a yet-to-be-discovered metabolic pathway. It is also possible that this specific structural isomer is simply not produced by plants.
Further research, potentially employing more sensitive analytical methods and targeting plant families known for producing other polyacetylenes, would be necessary to definitively rule out the existence of this compound in plants. However, based on the currently available scientific data, a detailed technical guide on its natural occurrence, including quantitative data, experimental protocols for its extraction from plants, and associated signaling pathways, cannot be constructed. There is no established body of research to draw upon for such an undertaking.
It is important to distinguish this compound from other, structurally related C12 compounds that have been reported in plants. For instance, 1-dodecene, a simple alkene, has been identified in various plant species. However, the presence of an internal triple bond in this compound imparts distinct chemical properties and likely a different biosynthetic origin, making direct comparisons or extrapolations inappropriate.
Methodological & Application
Application Notes and Protocols for Dodec-1-en-8-yne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a powerful and versatile approach for the rapid and reliable synthesis of new molecules, has found widespread application in drug discovery, bioconjugation, and materials science. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of stable 1,2,3-triazole linkages. Dodec-1-en-8-yne, a bifunctional molecule featuring both a terminal alkene and a terminal alkyne, presents an interesting scaffold for the synthesis of novel compounds and bioconjugates through selective click chemistry reactions at the alkyne terminus.
These application notes provide a comprehensive overview of the potential use of this compound in CuAAC reactions, including generalized experimental protocols and key considerations for researchers.
Principle of the Reaction
The use of this compound in click chemistry revolves around the selective reaction of its terminal alkyne group with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction, a type of Huisgen 1,3-dipolar cycloaddition, is highly specific and proceeds with high efficiency under mild conditions, yielding a stable 1,4-disubstituted 1,2,3-triazole. The terminal alkene of this compound remains available for subsequent functionalization, allowing for the creation of bifunctional molecules.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable building block for a variety of applications:
-
Drug Discovery: Synthesis of novel drug candidates by attaching pharmacophores to the triazole ring or the terminal alkene.
-
Bioconjugation: Linking biomolecules such as peptides, proteins, or nucleic acids to create targeted therapeutics or diagnostic agents. The lipophilic dodecyl chain can enhance cell membrane permeability.
-
Materials Science: Development of functionalized polymers and surfaces by incorporating the bifunctional this compound unit.
-
Probe Development: Creation of chemical probes for studying biological processes by attaching reporter groups like fluorophores or biotin.
Experimental Protocols
Note: The following protocols are generalized for CuAAC reactions and should be optimized for specific substrates and applications.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a typical procedure for the reaction of this compound with an azide-containing compound.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO, t-BuOH, or DMF)
-
Phosphate-buffered saline (PBS) for biological applications
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of copper(II) sulfate in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of the copper-stabilizing ligand (THPTA or TBTA) in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-functionalized molecule.
-
Add a 1.1 to 1.5 molar excess of the this compound stock solution.
-
Add the appropriate solvent to achieve the desired final reaction concentration (typically in the range of 1-10 mM).
-
Add the ligand to the reaction mixture to a final concentration of 1-5 mM.
-
Add copper(II) sulfate to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 1 to 4 hours. The reaction can be gently agitated.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using appropriate techniques such as column chromatography on silica gel, preparative HPLC, or, for bioconjugates, size-exclusion chromatography or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
Quantitative Data
Due to the absence of specific literature data on the use of this compound in click chemistry reactions, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform optimization studies to determine the ideal reaction conditions, including stoichiometry, catalyst loading, and reaction time, to achieve high yields for their specific application. Generally, CuAAC reactions are known for their high efficiency, with yields often exceeding 90%.
Visualizations
Experimental Workflow for CuAAC
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Logical Relationship of CuAAC Components
Caption: Key components and their roles in the CuAAC reaction.
Dodec-1-en-8-yne: A Versatile Synthon for Complex Molecule Construction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dodec-1-en-8-yne is a bifunctional organic molecule incorporating both a terminal alkene and an internal alkyne. This unique structural arrangement makes it a valuable building block in organic synthesis, offering multiple reactive sites for the strategic construction of complex molecular architectures. While direct applications of this compound are not extensively documented in publicly available literature, its structural motif is found in key intermediates used in the synthesis of biologically active compounds, such as insect sex pheromones. This document provides an overview of its potential applications and detailed protocols based on the synthesis of closely related molecules.
Synthetic Applications
The terminal alkene and internal alkyne functionalities of this compound allow for a variety of chemical transformations, making it a versatile precursor for:
-
Natural Product Synthesis: The C12 backbone and the presence of both sp2 and sp hybridized carbons make it an ideal starting material for the synthesis of various natural products, particularly long-chain unsaturated compounds like insect pheromones.
-
Drug Discovery: The introduction of diverse functional groups at the alkene and alkyne positions can lead to the generation of novel molecular scaffolds for screening in drug discovery programs.
-
Materials Science: As a monomer or cross-linking agent, this compound could be employed in the synthesis of polymers with tailored properties.
A notable application of a structurally similar compound, 1-tert-butoxy-dodec-8-yne, is in the synthesis of (Z)- and (E)-8-dodecen-1-yl acetate, which are components of lepidopteran insect sex pheromones[1]. The internal alkyne at the 8-position is a key feature that is stereoselectively reduced to either a cis or trans double bond to yield the respective pheromone isomers.
Key Reactions and Methodologies
The reactivity of this compound can be selectively controlled to functionalize either the alkene or the alkyne.
-
Alkyne Chemistry: The internal triple bond can undergo various reactions, including:
-
Stereoselective Reduction: Partial hydrogenation using catalysts like Lindlar's catalyst (for Z-alkenes) or sodium in liquid ammonia (for E-alkenes) is a crucial step in pheromone synthesis.
-
Coupling Reactions: Although an internal alkyne, it can potentially participate in certain coupling reactions under specific conditions.
-
-
Alkene Chemistry: The terminal double bond is amenable to a wide range of transformations, such as:
-
Hydroboration-Oxidation: To introduce a primary alcohol.
-
Epoxidation: To form an epoxide for further functionalization.
-
Metathesis: To form new carbon-carbon double bonds.
-
Experimental Protocols
The following are representative protocols for the synthesis and functionalization of a dodec-8-yne scaffold, based on the synthesis of 1-tert-butoxy-dodec-8-yne, a precursor to insect pheromones[1].
Synthesis of 1-tert-butoxy-dodec-8-yne (A Dodec-8-yne Derivative)
This protocol describes a convergent synthesis involving the coupling of two smaller fragments.
Reaction Scheme:
Caption: Synthetic pathway for 1-tert-butoxy-dodec-8-yne.
Materials:
-
1-tert-butoxy-6-bromohexane
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Methoxyallene
-
Mercuric chloride (HgCl₂)
-
n-Butyllithium (n-BuLi)
-
1-bromopropane
Procedure:
-
Grignard Reagent Formation: Prepare the Grignard reagent of 1-tert-butoxy-6-bromohexane by reacting it with magnesium turnings in anhydrous THF.
-
Coupling Reaction: React the Grignard reagent with methoxyallene to yield 1-tert-butoxy-non-8-yne.
-
Mercuration: Treat 1-tert-butoxy-non-8-yne with mercuric chloride to form the corresponding mercury derivative.
-
Lithiated and Alkylation: The mercury derivative is then lithiated with n-butyllithium and subsequently alkylated with 1-bromopropane to afford 1-tert-butoxy-dodec-8-yne.
-
Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data (Illustrative):
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| Coupling & Alkylation | 1-tert-butoxy-non-8-yne derivative | 1-bromopropane | 1-tert-butoxy-dodec-8-yne | 81 | 80 (GC) |
Stereoselective Reduction to (Z)-8-Dodecen-1-ol
Reaction Scheme:
References
Application Notes and Protocols for Copper-Catalyzed Cycloaddition of Dodec-1-en-8-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the copper-catalyzed intramolecular cycloaddition of Dodec-1-en-8-yne. This class of reaction is a powerful tool for the synthesis of complex bicyclic structures, which are valuable scaffolds in medicinal chemistry and drug development. The protocols provided are based on established methodologies for copper-catalyzed reactions of 1,6-enynes and have been adapted for the specific substrate this compound.
Introduction to Copper-Catalyzed Enyne Cycloadditions
Copper-catalyzed reactions of enynes, molecules containing both an alkene and an alkyne, have emerged as a versatile and powerful strategy in organic synthesis. These reactions can proceed through various mechanisms, including radical pathways, hydrofunctionalization, and pericyclic reactions, to generate a diverse array of carbocyclic and heterocyclic frameworks. The chemoselectivity of these reactions, dictating whether the alkene or the alkyne moiety reacts preferentially, can often be controlled by the choice of the copper catalyst, ligands, and reaction conditions.
For a substrate such as this compound, an intramolecular reaction between the terminal alkene and the terminal alkyne can potentially lead to the formation of bicyclic products. While direct copper-catalyzed [2+2] or [4+2] cycloadditions of simple, unactivated enynes are not widely reported, tandem reactions and cycloisomerizations provide a viable pathway to such structures. The protocols detailed below are based on a copper(I)-catalyzed intramolecular tandem cycloaddition of a 1,6-enyne derivative, which represents a close model for the potential reactivity of this compound.
Protocol 1: Hypothetical Intramolecular Cycloaddition of this compound
This protocol is an adapted procedure based on the copper(I)-catalyzed intramolecular [2+2] cycloaddition of 1,6-enyne-derived ketenimines. As this compound is a non-activated 1,6-enyne, reaction conditions may require optimization.
Materials
-
This compound
-
Copper(I) iodide (CuI)
-
Ligand: (e.g., Triphenylphosphine (PPh₃) or a chiral ligand for asymmetric synthesis)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Syringes and needles for transfer of anhydrous reagents
Experimental Procedure
-
Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and then cooled to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Addition of Reagents:
-
To the flask, add Copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Add the chosen ligand (e.g., PPh₃, 0.06 mmol, 6 mol%).
-
Add anhydrous solvent (e.g., Toluene, 5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Addition of the Substrate:
-
Dissolve this compound (1.0 mmol) in anhydrous solvent (5 mL).
-
Slowly add the substrate solution to the catalyst mixture via syringe over a period of 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C for toluene) and stir for the required time (monitor by TLC or GC-MS, typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica gel to remove the copper catalyst, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
-
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the intramolecular cycloaddition of this compound, based on typical results for related copper-catalyzed enyne cyclizations. Actual results may vary and require optimization.
| Entry | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | PPh₃ | Toluene | 110 | 24 | 65 | 1.5:1 |
| 2 | None | Toluene | 110 | 24 | 30 | 1:1 |
| 3 | PPh₃ | DCM | 40 | 48 | 45 | 1.2:1 |
Protocol 2: Copper-Catalyzed Intramolecular [2+2] Cycloaddition of a 1,6-Enyne-Derived Ketenimine
This protocol is based on a published procedure for the synthesis of bridged bicyclic systems from 1,6-enyne-derived ketenimines and serves as a validated starting point for developing related transformations.[1][2]
Materials
-
1,6-enyne-derived ketenimine substrate
-
Copper(I) iodide (CuI)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Experimental Procedure
-
Catalyst Preparation: A mixture of the 1,6-enyne-derived ketenimine (0.20 mmol) and CuI (0.02 mmol, 10 mol%) in anhydrous toluene (2.0 mL) is prepared in a sealed tube under an Argon atmosphere.
-
Reaction: The sealed tube is heated at 80 °C for 12 hours.
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the bicyclic product.
-
Quantitative Data for 1,6-Enyne-Derived Ketenimine Cycloaddition
The following table summarizes the results from the literature for the copper(I)-catalyzed intramolecular [2+2] cycloaddition of various 1,6-enyne-derived ketenimines.[1][2]
| Substrate | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| Substrate 1 | 85 | >19:1 |
| Substrate 2 | 82 | 10:1 |
| Substrate 3 | 78 | >19:1 |
Visualizations
Logical Workflow for Protocol Development
Caption: Workflow for developing a copper-catalyzed intramolecular cycloaddition protocol.
Proposed Catalytic Cycle
The following diagram illustrates a plausible, simplified catalytic cycle for the copper(I)-catalyzed intramolecular cycloaddition of this compound, leading to a bicyclic product. This is a generalized representation and the actual mechanism may be more complex.
Caption: Proposed catalytic cycle for the intramolecular cycloaddition of this compound.
Safety Precautions
-
Copper(I) iodide is harmful if swallowed and is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood, away from ignition sources.
-
Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The copper-catalyzed intramolecular cycloaddition of this compound presents a promising route for the synthesis of novel bicyclic frameworks. The provided protocols, based on established literature, offer a solid starting point for researchers to explore this transformation. Optimization of reaction parameters, particularly the choice of ligand and solvent, will be crucial for achieving high yields and stereoselectivity. The development of such reactions will undoubtedly contribute to the toolbox of synthetic chemists in the pharmaceutical and materials science industries.
References
- 1. Copper(i)-catalyzed intramolecular [2 + 2] cycloaddition of 1,6-enyne-derived ketenimine: an efficient construction of strained and bridged 7-substituted-3-heterobicyclo[3.1.1]heptan-6-one - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Copper(i)-catalyzed intramolecular [2 + 2] cycloaddition of 1,6-enyne-derived ketenimine: an efficient construction of strained and bridged 7-substituted-3-heterobicyclo[3.1.1]heptan-6-one - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Dodec-1-en-8-yne in the Synthesis of Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dodec-1-en-8-yne is a versatile bifunctional molecule containing both a terminal alkene and an internal alkyne. This unique structural feature makes it a valuable precursor in the synthesis of a variety of bioactive compounds, particularly insect sex pheromones. The presence of two reactive sites allows for selective chemical transformations, enabling the construction of complex carbon skeletons with precise stereochemistry. These application notes provide an overview of the utility of this compound derivatives in the synthesis of lepidopteran sex pheromones and include detailed experimental protocols.
Application: Synthesis of (Z)- and (E)-8-Dodecen-1-yl Acetate
(Z)-8-Dodecen-1-yl acetate and its (E)-isomer are key components of the sex pheromones of numerous lepidopteran pests, including the Oriental fruit moth (Grapholita molesta), the plum fruit moth (Grapholita funebrana), and the green budworm moth (Hedya nubiferana)[1]. The controlled synthesis of these compounds is crucial for the development of environmentally benign pest management strategies based on mating disruption or mass trapping.
A practical synthetic route to both (Z)- and (E)-8-dodecen-1-yl acetate utilizes a protected form of this compound, specifically 1-tert-butoxy-dodec-8-yne, as a key intermediate. This approach allows for the stereoselective introduction of the double bond at a late stage of the synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of (Z)- and (E)-8-dodecen-1-yl acetate from a this compound precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Isomeric Purity (%) |
| 1-tert-butoxy-dodec-8-yne | C₁₆H₃₀O | 238.41 | - | - |
| 8-Dodecyne-1-yl acetate | C₁₄H₂₄O₂ | 224.34 | 80 | - |
| (Z)-8-Dodecen-1-yl acetate | C₁₄H₂₆O₂ | 226.36 | 74 | 85 |
| (E)-8-Dodecen-1-yl acetate | C₁₄H₂₆O₂ | 226.36 | - | 90 |
Experimental Protocols
The following protocols are based on the synthesis of (Z)- and (E)-8-dodecen-1-yl acetate from a 1-tert-butoxy-dodec-8-yne intermediate[1].
Protocol 1: Synthesis of 8-Dodecyne-1-yl acetate
This protocol describes the deprotection of the tert-butoxy group and subsequent acetylation.
Materials:
-
1-tert-butoxy-dodec-8-yne
-
Acetic acid
-
Petroleum ether
-
Brine
-
Aqueous sodium bicarbonate solution
-
Crushed ice
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and work-up
Procedure:
-
To a solution of 1-tert-butoxy-dodec-8-yne, add acetic acid.
-
Reflux the mixture for 4-5 hours.
-
Pour the reaction solution onto crushed ice.
-
Extract the aqueous layer with petroleum ether.
-
Wash the organic layer with brine and then with an aqueous sodium bicarbonate solution until the pH of the washings is neutral.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 8-dodecyne-1-yl acetate.
-
The product can be purified by distillation under reduced pressure.
Protocol 2: Stereoselective Synthesis of (Z)-8-Dodecen-1-yl acetate
This protocol outlines the stereoselective reduction of the alkyne to a (Z)-alkene.
Materials:
-
8-Dodecyne-1-yl acetate
-
NiP-2 catalyst
-
Ethylenediamine (EDA)
-
Hydrogen gas
-
Ethanol
-
Standard hydrogenation apparatus
Procedure:
-
Prepare the NiP-2/EDA catalyst in situ according to standard procedures.
-
In a hydrogenation flask, dissolve 8-dodecyne-1-yl acetate in ethanol.
-
Add the prepared NiP-2/EDA catalyst to the solution.
-
Purge the apparatus with hydrogen gas.
-
Hydrogenate the mixture at room temperature and atmospheric pressure until the theoretical amount of hydrogen has been consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield (Z)-8-dodecen-1-yl acetate.
Protocol 3: Stereoselective Synthesis of (E)-8-Dodecen-1-yl acetate
This protocol details the stereoselective reduction of the alkyne to an (E)-alkene.
Materials:
-
1-tert-butoxy-dodec-8-yne
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetic anhydride
-
Pyridine
-
Standard glassware for reduction and acetylation reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C and add a solution of 1-tert-butoxy-dodec-8-yne in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (E)-dodecen-1-ol.
-
For acetylation, dissolve the crude alcohol in a mixture of acetic anhydride and pyridine.
-
Stir the reaction at room temperature until the acetylation is complete.
-
Work up the reaction by adding water and extracting with diethyl ether.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford (E)-8-dodecen-1-yl acetate.
Visualizations
Synthetic Pathway of (Z)- and (E)-8-Dodecen-1-yl Acetate
References
Functionalization of Biomolecules using Dodec-1-en-8-yne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are representative examples of how Dodec-1-en-8-yne could be employed in the functionalization of biomolecules. Due to a lack of specific published data for this particular bifunctional linker, the experimental details, and quantitative data provided are based on established protocols for its constituent functional groups—a terminal alkyne and a terminal alkene—and may require optimization for specific applications.
Introduction
This compound is a bifunctional linker molecule that possesses two key reactive groups: a terminal alkene and a terminal alkyne. This unique structure allows for a dual-pronged approach to biomolecule modification, enabling the sequential or simultaneous attachment of different molecular entities. The terminal alkyne is a well-established substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The terminal alkene can participate in reactions such as the thiol-ene reaction, providing an orthogonal method for conjugation.[3] This dual reactivity makes this compound a potentially valuable tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), labeled proteins for imaging, or surface-modified biomaterials.
Principle of Bio-Orthogonal Functionalization
The core utility of a bifunctional linker like this compound lies in its ability to facilitate two distinct and non-interfering chemical reactions. This "bio-orthogonal" approach allows for the controlled assembly of molecular components. For instance, a biomolecule can first be modified with this compound via one of its functional groups. Subsequently, a second molecule of interest (e.g., a fluorescent dye, a drug molecule, or a polyethylene glycol chain) can be attached to the linker's remaining functional group.
Application 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound can readily undergo a CuAAC reaction with an azide-modified biomolecule or an azide-containing reporter molecule. This reaction is highly efficient, specific, and can be performed in aqueous buffers, making it suitable for biological applications.[4][5]
Experimental Protocol: Labeling of an Azide-Modified Protein with this compound
This protocol describes the general procedure for conjugating this compound to a protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein (e.g., a protein with a genetically encoded azido-amino acid)
-
This compound (CAS: 197901-17-0)[6]
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Protein labeling buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Degassing equipment (e.g., vacuum line, inert gas)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (to a final concentration of 1-10 mg/mL) and protein labeling buffer.
-
Add the this compound stock solution to the desired final concentration (typically a 5-20 fold molar excess over the protein).
-
Prepare a premix of CuSO₄ and THPTA by combining equal volumes of their respective stock solutions. Add this premix to the reaction mixture (final concentrations typically 50-250 µM CuSO₄ and 250-1250 µM THPTA).
-
Degas the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to prevent the oxidation of the copper(I) catalyst.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Remove the excess reagents and byproducts by purifying the protein conjugate using size-exclusion chromatography or dialysis.
-
Quantitative Data for Representative CuAAC Reactions
The following table summarizes typical reaction conditions and yields for CuAAC reactions with terminal alkynes and azide-modified biomolecules. Note that these are representative values and will vary depending on the specific substrates and conditions.
| Parameter | Value | Reference |
| Protein Concentration | 1-10 mg/mL | [1] |
| Alkyne Linker Excess | 5-20 molar equivalents | [1] |
| CuSO₄ Concentration | 50-250 µM | [5] |
| THPTA Concentration | 250-1250 µM | [5] |
| Sodium Ascorbate | 1-5 mM | [2] |
| Reaction Time | 1-4 hours | [1] |
| Typical Yield | >90% | [4][7] |
Application 2: Thiol-Ene Reaction
The terminal alkene of this compound can be functionalized through a thiol-ene reaction. This reaction involves the addition of a thiol group across the double bond, typically initiated by a radical initiator or UV light.[3] It is another example of a "click" reaction due to its high efficiency and orthogonality to many biological functional groups.[8]
Experimental Protocol: Conjugation of a Thiol-Containing Peptide to this compound-Modified Biomolecule
This protocol outlines the conjugation of a cysteine-containing peptide to a biomolecule that has already been functionalized with this compound (via the alkyne group).
Materials:
-
This compound-modified biomolecule
-
Thiol-containing peptide (e.g., a peptide with a terminal cysteine)
-
Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA, or a water-soluble initiator like VA-044)
-
Reaction buffer (e.g., phosphate buffer, pH 7-8)
-
UV lamp (365 nm) for photo-initiation
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the this compound-modified biomolecule in the reaction buffer.
-
Dissolve the thiol-containing peptide in the reaction buffer (typically used in a 1.5-5 fold molar excess).
-
Prepare a stock solution of the radical initiator in a suitable solvent (e.g., DMSO for DMPA).
-
-
Reaction Setup:
-
In a UV-transparent reaction vessel, combine the this compound-modified biomolecule and the thiol-containing peptide.
-
Add the radical initiator to the reaction mixture (final concentration typically 1-5 mM).
-
-
Initiation and Incubation:
-
Irradiate the reaction mixture with a 365 nm UV lamp for 15-60 minutes at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate chromatographic method to remove unreacted peptide and initiator byproducts.
-
Quantitative Data for Representative Thiol-Ene Reactions
The following table presents typical conditions and yields for photo-initiated thiol-ene reactions in a bioconjugation context. These values are illustrative and require optimization for specific substrates.
| Parameter | Value | Reference |
| Biomolecule Concentration | 0.1-1 mM | [9] |
| Thiol-Peptide Excess | 1.5-5 molar equivalents | [10] |
| Radical Initiator | 1-5 mM | [9] |
| UV Wavelength | 365 nm | [8] |
| Irradiation Time | 15-60 minutes | [10] |
| Typical Yield | 70-95% | [10][11] |
Visualizations
Caption: Workflow for CuAAC labeling of a biomolecule.
Caption: Workflow for Thiol-Ene bioconjugation.
Caption: Dual functionalization strategy using a bifunctional linker.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H20 | CID 71352905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Dodec-1-en-8-yne in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodec-1-en-8-yne is a hetero-bifunctional linker that possesses two chemically distinct reactive handles: a terminal alkene and a terminal alkyne. This unique structural feature allows for sequential and orthogonal bioconjugation reactions, enabling the precise and controlled labeling of biomolecules with multiple moieties. The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the terminal alkene is amenable to reactions such as tetrazine ligation or thiol-ene chemistry. This orthogonality is particularly valuable for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) with dual payloads, FRET probes for studying biological processes, and targeted imaging agents.
These application notes provide an overview of the potential uses of this compound in bioconjugation and detailed protocols for its application in two prominent orthogonal "click" chemistry reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Tetrazine Ligation.
Key Applications
-
Dual-Labeling of Biomolecules: The orthogonal reactivity of the alkene and alkyne groups allows for the attachment of two different molecules (e.g., a fluorophore and a drug molecule) to a single biomolecule.
-
Construction of Complex Architectures: this compound can be used to link multiple biomolecules together in a controlled manner, creating, for example, bispecific antibodies or multivalent targeting ligands.
-
Development of FRET Sensors: By attaching a FRET donor to one end of the linker and an acceptor to the other (or to the target biomolecule), intramolecular or intermolecular distance changes can be monitored.
-
Surface Functionalization: The linker can be used to immobilize biomolecules onto surfaces in a specific orientation by first attaching the linker to the surface and then sequentially conjugating the biomolecule.
Quantitative Data
The following tables summarize key quantitative data for the bioorthogonal reactions discussed in these application notes.
Table 1: Reaction Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne Reagent | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Bicyclononyne (BCN) | Benzyl Azide | ~0.1 - 1.0 | [1] |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.3 - 1.0 | [1] |
| Azodibenzocyclooctyne (ADIBO) | Benzyl Azide | ~3.0 - 5.0 | [2] |
Table 2: Reaction Kinetics of Tetrazine Ligation (Inverse Electron-Demand Diels-Alder)
| Tetrazine Reagent | Alkene Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~1,000 - 2,000 | [3][4] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-Cyclooctene (TCO) | ~330 | [5] |
| 3-(p-benzylaminophenyl)-6-methyl-tetrazine | trans-Cyclooctene (TCO) | ~880 | [5] |
Experimental Protocols
General Considerations
-
Purity of Reagents: Ensure high purity of this compound and all other reagents to avoid side reactions and ensure high conjugation efficiency.
-
Biomolecule Stability: The pH, temperature, and buffer composition should be optimized to maintain the stability and activity of the target biomolecule throughout the conjugation process.
-
Stoichiometry: The molar ratio of the linker and labeling reagents to the biomolecule should be optimized to achieve the desired degree of labeling.
-
Purification: After each conjugation step, it is crucial to remove excess reagents and byproducts. Common purification methods include size-exclusion chromatography (SEC), dialysis, and affinity chromatography.
-
Characterization: The final bioconjugate should be thoroughly characterized to confirm the successful conjugation and to determine the degree of labeling. Techniques such as mass spectrometry, UV-Vis spectroscopy, and SDS-PAGE are commonly used.
Protocol 1: Sequential SPAAC and Tetrazine Ligation
This protocol describes the sequential labeling of a biomolecule (e.g., a protein with an available amine group) first via its alkyne handle and then its alkene handle.
Step 1: Functionalization of Biomolecule with this compound
-
Preparation of Reagents:
-
Dissolve the amine-reactive this compound NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare the protein solution in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4) at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound NHS ester solution to the protein solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification:
-
Remove excess linker by size-exclusion chromatography (e.g., using a desalting column) or dialysis against the reaction buffer.
-
Step 2: First Labeling via SPAAC (Alkyne Handle)
-
Preparation of Reagents:
-
Dissolve the azide-functionalized molecule of interest (e.g., a fluorescent dye-azide) in a compatible solvent (e.g., DMSO or water) to a stock concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the azide-functionalized molecule to the purified this compound-modified protein.
-
Incubate the reaction for 2-12 hours at room temperature. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the singly labeled protein using the appropriate chromatography method to remove unreacted azide reagent.
-
Step 3: Second Labeling via Tetrazine Ligation (Alkene Handle)
-
Preparation of Reagents:
-
Dissolve the tetrazine-functionalized molecule of interest (e.g., a drug-tetrazine) in a compatible solvent to a stock concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add a 2-5 fold molar excess of the tetrazine-functionalized molecule to the purified, singly labeled protein.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature. The reaction is typically very fast.
-
-
Final Purification and Characterization:
-
Purify the dual-labeled protein conjugate using SEC or another suitable method.
-
Characterize the final product by mass spectrometry to confirm the addition of both labels and by UV-Vis spectroscopy to determine the final concentration and degree of labeling.
-
Visualizations
Caption: Workflow for dual-labeling of a biomolecule.
Caption: Tracking a receptor protein's signaling pathway.
References
Troubleshooting & Optimization
Identifying and removing impurities from Dodec-1-en-8-yne
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Dodec-1-en-8-yne. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The most common impurities in this compound typically arise from the synthetic route used. Based on common synthetic methods like Grignard reactions or Sonogashira couplings, you can expect to find:
-
Geometric Isomers: The (E)-isomer of this compound is a very common impurity if the synthesis is intended to produce the (Z)-isomer, and vice-versa. Syntheses can often result in mixtures of these isomers.[1]
-
Positional Isomers: Isomers where the double or triple bond is at a different position in the carbon chain can also be present.
-
Unreacted Starting Materials: Depending on the synthesis, these may include precursors such as 1-bromo-alkanes or terminal alkynes.
-
Homocoupling Byproducts: Side reactions can lead to the formation of dimers. For example, in a Sonogashira coupling, the terminal alkyne can couple with itself to form a diyne. In Grignard syntheses, coupling of the Grignard reagent with unreacted alkyl halides can occur.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification, as well as leftover reagents or catalysts (e.g., palladium, copper), can be present.
Q2: How can I identify the impurities in my this compound sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for identifying isomers and other organic impurities. The coupling constants in the ¹H NMR spectrum can help distinguish between (E) and (Z) isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is excellent for separating volatile components and identifying them by their mass-to-charge ratio. It can effectively identify starting materials, byproducts, and isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile impurities and quantify the purity of your sample. Different column chemistries can be employed to achieve separation of closely related isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups (alkene C=C and alkyne C≡C stretches) and can sometimes give clues about the presence of certain impurities.[2][3]
Q3: My this compound appears to be degrading upon storage. What are the best storage conditions?
A3: Enynes can be susceptible to oxidation and polymerization, especially if impurities are present. For optimal stability, this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It should also be protected from light.
Troubleshooting Guides
Issue 1: My final product is a mixture of (E) and (Z) isomers. How can I separate them?
Cause: Many synthetic routes for creating the double bond are not completely stereoselective, leading to a mixture of geometric isomers.
Solution:
Separating (E) and (Z) isomers of long-chain hydrocarbons can be challenging due to their similar physical properties. The most effective method is typically preparative chromatography.
Experimental Protocol: Isomer Separation by Column Chromatography
-
Stationary Phase Selection:
-
Silica Gel: Standard silica gel is often the first choice.
-
Silver Nitrate Impregnated Silica Gel (AgNO₃-SiO₂): This is a highly effective stationary phase for separating unsaturated compounds. The silver ions interact differently with the π-bonds of the (E) and (Z) isomers, often leading to baseline separation.
-
-
Mobile Phase Selection:
-
A non-polar solvent system is typically used. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. For AgNO₃-SiO₂, a less polar system is generally required.
-
-
Procedure:
-
Prepare a concentrated solution of your crude this compound in a minimal amount of the initial mobile phase solvent (e.g., hexanes).
-
Load the solution onto a packed column of either silica gel or AgNO₃-SiO₂.
-
Begin elution with a low polarity mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure isomers.
-
Quantitative Data Summary: Typical Chromatographic Conditions
| Parameter | Silica Gel Chromatography | AgNO₃-SiO₂ Chromatography |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | 10-20% (w/w) AgNO₃ on Silica Gel |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (0-10%) | Hexanes/Toluene or Hexanes/Dichloromethane |
| Typical Elution Order | (E)-isomer often elutes first | Separation is enhanced; elution order depends on interaction |
Issue 2: My reaction has stalled, and I have a high percentage of unreacted starting materials.
Cause: This can be due to several factors, including impure reagents, incorrect reaction temperature, or deactivation of the catalyst/reagent.
Solution:
-
Grignard Reaction: Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. If the reaction does not initiate, a small crystal of iodine can be added to activate the magnesium.
-
Sonogashira Coupling: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. The copper(I) co-catalyst is also sensitive to air. The choice of base and solvent is also critical and should be optimized.
Experimental Workflow: Troubleshooting a Stalled Sonogashira Coupling
Caption: Troubleshooting workflow for a stalled Sonogashira coupling.
Issue 3: I have a significant amount of a higher molecular weight byproduct.
Cause: This is likely a homocoupling or dimerization product. In Sonogashira couplings, this is often the diyne formed from the coupling of two molecules of the terminal alkyne. In Grignard reactions, it can be the result of the coupling of the Grignard reagent with the alkyl halide.
Solution:
-
For Sonogashira Homocoupling:
-
Perform the reaction under strictly anaerobic conditions to minimize oxidative homocoupling (Glaser coupling).
-
Consider a copper-free Sonogashira protocol, as the copper co-catalyst can promote homocoupling.
-
Slowly add the terminal alkyne to the reaction mixture to keep its concentration low.
-
-
Removal of Dimer: The dimer is typically much less polar than the desired enyne. It can usually be removed by column chromatography on silica gel. The dimer will elute much faster than the product.
Logical Relationship: Formation of Common Byproducts
Caption: Formation of desired product and common byproducts in Grignard and Sonogashira syntheses.
References
Scaling up the synthesis of Dodec-1-en-8-yne for lab use
This technical support center provides troubleshooting guidance and frequently asked questions for the laboratory-scale synthesis of Dodec-1-en-8-yne. The primary synthetic route discussed is the Sonogashira coupling of 1-octyne and 4-bromo-1-butene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Formation
-
Question: My Sonogashira coupling reaction is showing very low conversion to this compound, or the reaction is not proceeding at all. What are the possible causes and solutions?
-
Answer: Low or no product formation in a Sonogashira coupling can stem from several factors, particularly when scaling up the reaction. Here is a systematic approach to troubleshoot this issue:
-
Catalyst Activity: The palladium catalyst is susceptible to deactivation.
-
Check for Palladium Black: Formation of a black precipitate (palladium black) indicates catalyst decomposition. This can be caused by the presence of oxygen or impurities in the reaction mixture.[1] Ensure all solvents and reagents are thoroughly deoxygenated. For larger scale reactions, maintaining a positive pressure of an inert gas (Argon or Nitrogen) is crucial.
-
Catalyst Loading: While higher catalyst loading can improve conversion, it may not be economical at scale. For initial lab-scale synthesis, a higher loading (e.g., 5 mol%) can be used to confirm the viability of the reaction. When scaling up, it is often possible to reduce the catalyst loading to 0.5-1 mol% once the reaction conditions are optimized.[2]
-
Ligand Choice: The choice of phosphine ligand can significantly impact catalyst stability and activity. If using a standard catalyst like Pd(PPh₃)₄, ensure it is of high quality. For challenging couplings, consider using more robust ligands such as XPhos or SPhos.
-
-
Reaction Conditions:
-
Temperature: While many Sonogashira couplings can be performed at room temperature, some reactions, especially with less reactive bromides, may require gentle heating (e.g., 40-60 °C).[3] However, excessive heat can lead to catalyst decomposition and side reactions. Monitor the reaction temperature closely, especially during scale-up, as exothermic processes can lead to temperature spikes.
-
Solvent: The choice of solvent is critical. While THF is commonly used, in some cases, using the amine base (e.g., triethylamine or diisopropylethylamine) as the solvent or co-solvent can be beneficial.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Base: An appropriate excess of the amine base is required to neutralize the HBr generated during the reaction. Typically, 2-3 equivalents of the base are used. Insufficient base can stall the reaction.
-
-
Reagent Quality:
-
Purity of Starting Materials: Ensure that 1-octyne and 4-bromo-1-butene are of high purity. Impurities in the starting materials can poison the catalyst. 4-bromo-1-butene can be unstable and should be stored properly.[4]
-
Copper Co-catalyst: If using a copper co-catalyst (e.g., CuI), ensure it is fresh. The color of CuI should be off-white; a green or blue tint indicates oxidation, which can hinder the reaction.
-
-
Issue 2: Significant Formation of Homocoupled Byproducts
-
Question: I am observing a significant amount of diynes (from the homocoupling of 1-octyne) in my reaction mixture, which is complicating the purification process. How can I minimize this side reaction?
-
Answer: The formation of homocoupled diynes, often referred to as the Glaser coupling, is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen and a copper co-catalyst.[5] Here are strategies to minimize this byproduct:
-
Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes.
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. The freeze-pump-thaw method is highly effective for this. For larger scale reactions, sparging with an inert gas for an extended period is a practical alternative.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
-
Copper-Free Conditions: The copper co-catalyst is a major contributor to homocoupling.
-
Eliminate Copper: In many cases, the Sonogashira reaction can be performed efficiently without a copper co-catalyst, especially with more reactive halides or by using specific palladium catalysts and ligands. This is a highly effective way to suppress homocoupling.[5]
-
-
Controlled Addition of Alkyne:
-
Slow Addition: Adding the 1-octyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, which can disfavor the bimolecular homocoupling reaction.
-
-
Reaction Parameters:
-
Lowering Copper Iodide Concentration: If copper is necessary for the reaction, reducing its concentration to the minimum effective level (e.g., 1-2 mol%) can help to reduce homocoupling.
-
-
Issue 3: Difficulties in Product Purification at Scale
-
Question: On a small scale, I can purify this compound using column chromatography, but this is not practical for the larger quantities I need. What are some alternative purification strategies for scale-up?
-
Answer: Scaling up purification requires moving away from traditional column chromatography towards more efficient and scalable techniques.
-
Work-up Procedure to Remove Catalyst:
-
Aqueous Washes: After the reaction is complete, a series of aqueous washes can remove a significant portion of the catalyst and amine salts. A common procedure involves washing with an aqueous solution of ammonium chloride, followed by a wash with brine.
-
Cysteine Wash: For more effective removal of palladium and copper residues, washing the organic layer with an aqueous solution of cysteine can be employed. The cysteine chelates the metal ions, facilitating their removal into the aqueous phase.[2]
-
-
Distillation:
-
Fractional Distillation: Given that this compound is a relatively volatile, non-polar compound, fractional distillation under reduced pressure is a highly effective method for purification on a larger scale. This will separate the product from non-volatile impurities such as catalyst residues and oligomeric byproducts.
-
-
Filtration through Adsorbents:
-
Silica Gel Plug: Passing the crude product through a short plug of silica gel can remove polar impurities and baseline material without the need for a full chromatographic separation.
-
Activated Carbon: Treatment with activated carbon can be effective for removing residual palladium.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical catalyst loading for the Sonogashira coupling when scaling up the synthesis of this compound?
-
A1: For initial laboratory-scale synthesis, a palladium catalyst loading of 1-5 mol% is common. When scaling up, it is desirable to reduce the catalyst loading to 0.1-0.5 mol% for economic and environmental reasons. The copper(I) iodide co-catalyst, if used, is typically loaded at 1-2 mol%. Optimization experiments are recommended to determine the lowest effective catalyst loading for a specific scale.[2]
-
-
Q2: What are the key safety precautions to consider when scaling up this synthesis?
-
A2: When scaling up, several safety aspects become more critical:
-
Exothermic Reactions: The Sonogashira coupling can be exothermic. Ensure adequate cooling and temperature monitoring to prevent a runaway reaction.
-
Flammable Solvents: The use of flammable solvents like THF requires appropriate ventilation and grounding of equipment to prevent static discharge.
-
Handling of Reagents: 4-bromo-1-butene is a reactive and potentially harmful chemical.[4] Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Palladium catalysts can be toxic and should be handled with care.
-
Pressure Build-up: If the reaction is heated in a sealed vessel, ensure a pressure relief system is in place.
-
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide a more quantitative analysis of the reaction mixture, allowing for the determination of conversion and the identification of byproducts.
-
-
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of 1-octyne and 4-bromo-1-butene.
Materials:
-
1-Octyne
-
4-Bromo-1-butene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (optional, but recommended for initial trials)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add the palladium catalyst and copper(I) iodide (if used).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. Maintain a positive pressure of the inert gas throughout the reaction.
-
Addition of Reagents: Add the anhydrous solvent, followed by the amine base, 4-bromo-1-butene, and finally 1-octyne.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Lab Scale (1-10 g) | Scale-up (100-500 g) |
| 1-Octyne | 1.0 - 1.2 equivalents | 1.0 - 1.1 equivalents |
| 4-Bromo-1-butene | 1.0 equivalent | 1.0 equivalent |
| Palladium Catalyst | 1 - 5 mol% | 0.1 - 1 mol% |
| Copper(I) Iodide | 2 - 10 mol% | 0.5 - 2 mol% (or copper-free) |
| Amine Base | 2 - 3 equivalents | 1.5 - 2.5 equivalents |
| Solvent Volume | 5 - 10 mL / mmol | 3 - 7 mL / mmol |
| Temperature | Room Temperature - 50 °C | 30 - 60 °C (with careful monitoring) |
| Reaction Time | 4 - 24 hours | 6 - 18 hours |
| Typical Yield | 70 - 90% | 65 - 85% |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Characterization of Dodec-1-en-8-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Dodec-1-en-8-yne.
FAQs and Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues that may arise during experimentation.
General Characterization Workflow
Question: What is a general workflow for the characterization of a newly synthesized batch of this compound?
Answer: A standard workflow for the characterization of this compound involves a series of steps to confirm its identity, purity, and structure. The process typically begins with purification to remove any unreacted starting materials or byproducts, followed by structural elucidation using various spectroscopic techniques.
How to prevent polymerization of Dodec-1-en-8-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of Dodec-1-en-8-yne during their experiments.
Troubleshooting Guide: Unwanted Polymerization of this compound
Unwanted polymerization of this compound can manifest as increased viscosity, formation of precipitates, or complete solidification of the material. This guide provides a systematic approach to identify and resolve potential causes.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting the unwanted polymerization of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it prone to polymerization?
This compound is an organic molecule that contains both a double bond (alkene) and a triple bond (alkyne) functional group.[1] These unsaturated bonds are regions of high electron density, making them susceptible to reactions that can link individual molecules (monomers) together to form long chains (polymers). This process, known as polymerization, is often initiated by free radicals.
2. What are the primary signs of this compound polymerization?
The primary indicators of polymerization include:
-
An increase in the viscosity of the liquid.
-
The formation of a gel or solid precipitate.
-
A noticeable change in color.
-
The evolution of heat.
3. How can I prevent the polymerization of this compound during storage?
Proper storage is crucial for maintaining the stability of this compound. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Low temperatures reduce the rate of potential polymerization reactions. |
| Light | Store in an amber or opaque vial. | UV light can initiate the formation of free radicals, which can trigger polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Oxygen can promote the formation of peroxides, which can act as polymerization initiators. |
| Inhibitor | Ensure the presence of a suitable inhibitor at an appropriate concentration. | Inhibitors are chemical compounds that scavenge free radicals, preventing the initiation of polymerization. |
4. What are suitable inhibitors for this compound and in what concentration should they be used?
Several types of free-radical inhibitors can be effective for stabilizing enynes. The choice and concentration may depend on the specific application and required shelf life.
| Inhibitor | Typical Concentration (ppm) | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | A phenolic antioxidant that donates a hydrogen atom to free radicals, forming a stable radical that does not initiate polymerization.[2] |
| Hydroquinone (HQ) | 100 - 1000 | Reacts with peroxy free radicals in the presence of oxygen to form stable compounds.[3][4] |
| 4-tert-Butylcatechol (TBC) | 50 - 200 | A substituted phenol that acts as a free-radical scavenger. |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | 50 - 200 | A stable nitroxide radical that rapidly reacts with carbon-centered radicals to terminate chain propagation.[5] |
Note: The optimal inhibitor and concentration should be determined experimentally for your specific application.
5. Can I use this compound that has started to polymerize?
It is strongly advised not to use this compound that shows signs of polymerization. The presence of oligomers and polymers can significantly affect reaction stoichiometry, yield, and purity of the desired product. Furthermore, the polymerization process can be exothermic, posing a potential safety hazard.
Experimental Protocol: Inhibition of this compound Polymerization
This protocol provides an example of how to stabilize this compound with an inhibitor for storage or use in a reaction.
Materials:
-
This compound
-
Inhibitor (e.g., Butylated Hydroxytoluene - BHT)
-
Anhydrous solvent (if preparing a stock solution, e.g., dichloromethane or THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or septum-capped vial
-
Syringes and needles
Procedure:
-
Preparation of Inhibitor Stock Solution (Optional, for precise addition):
-
In a clean, dry vial, prepare a stock solution of the chosen inhibitor in an anhydrous solvent. For example, dissolve 10 mg of BHT in 10 mL of anhydrous dichloromethane to create a 1000 ppm (w/v) solution.
-
-
Stabilization of Neat this compound:
-
Place the desired volume of this compound in a clean, dry Schlenk flask or a vial equipped with a magnetic stir bar and a septum.
-
Purge the vessel with an inert gas for 5-10 minutes to remove oxygen.
-
Using a syringe, add the calculated amount of inhibitor or inhibitor stock solution to achieve the desired final concentration (e.g., 200 ppm).
-
Stir the mixture under an inert atmosphere for 15-20 minutes to ensure homogeneity.
-
-
Storage:
-
Seal the vessel tightly under a positive pressure of inert gas.
-
Wrap the vessel with aluminum foil or place it in a light-blocking container.
-
Store in a refrigerator at 2-8°C.
-
Inhibitor Addition Workflow
Caption: A workflow diagram for the stabilization of this compound with an inhibitor.
References
Validation & Comparative
A Comparative Guide to Terminal Alkynes in Click Chemistry: Featuring Dodec-1-en-8-yne
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for molecular ligation. The choice of the terminal alkyne substrate is critical and can significantly influence reaction kinetics and overall efficiency. This guide provides a comparative analysis of Dodec-1-en-8-yne and other terminal alkynes in the context of CuAAC, offering insights into their relative performance based on available experimental data.
Performance Comparison of Terminal Alkynes in CuAAC
The reactivity of terminal alkynes in CuAAC is influenced by several factors, including steric hindrance, electronic effects, and the presence of coordinating groups. The following tables summarize the relative performance of different classes of terminal alkynes based on published kinetic data.
Table 1: Relative Reactivity of Terminal Alkyne Classes in CuAAC
| Alkyne Class | General Structure | Relative Reactivity | Key Characteristics |
| Propiolamides | R-C≡C-C(=O)NR'R'' | Very High | Electronically activated, leading to faster reaction rates. May be susceptible to Michael addition as a side reaction. |
| Propargyl Ethers/Amines/Amides | R-O/N(R')/NHC(=O)-CH₂-C≡CH | High | Readily accessible, stable, and exhibit good reactivity. Excellent balance of performance and ease of use. |
| Aromatic Alkynes | Ar-C≡CH | Moderate to High | Reactivity is influenced by the electronic nature of the aromatic ring. |
| Long-Chain Aliphatic Alkynes | R-(CH₂)n-C≡CH | Moderate | Generally show slower reaction rates compared to activated alkynes. Lipophilicity may require optimization of solvent systems. |
Table 2: Quantitative Comparison of Reaction Times for Various Terminal Alkynes
This table presents the time required to reach 50% and 90% reaction completion for different alkynes in a ligand-accelerated CuAAC reaction. This data is extracted from a study utilizing a fluorogenic azidocoumarin to monitor reaction progress.
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Secondary Propiolamide | ~2 | ~5 |
| Propargyl Ether | ~3 | ~8 |
| N-Propargylamide | ~5 | ~15 |
| Propargylamine | ~6 | ~18 |
| Propargyl Alcohol | ~7 | ~20 |
| Aromatic Alkyne (Phenylacetylene) | ~8 | ~25 |
| Long-Chain Aliphatic Alkyne | ~10 | ~30 |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.
Based on this data, this compound, as a long-chain aliphatic alkyne, is expected to exhibit moderate reactivity, likely slower than electronically activated alkynes like propiolamides and common propargyl derivatives. The presence of the double bond in the chain is not expected to significantly influence the kinetics of the alkyne-azide cycloaddition.
Experimental Protocols
The following are detailed methodologies for performing and analyzing CuAAC reactions, which can be adapted for comparing the performance of this compound with other terminal alkynes.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and can be optimized for specific substrates and applications.[1][2]
Materials:
-
Azide-containing molecule
-
Terminal alkyne-containing molecule (e.g., this compound)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Solvent (e.g., water, t-butanol/water mixtures, DMSO)
Procedure:
-
In a suitable reaction vessel, dissolve the azide and alkyne substrates in the chosen solvent.
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature. Reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.
-
Upon completion, the product can be purified using standard chromatographic techniques.
Kinetic Analysis using a Fluorogenic Azide
To quantitatively compare the reaction rates of different alkynes, a fluorogenic azide can be employed. The increase in fluorescence upon triazole formation provides a real-time measure of reaction progress.
Materials:
-
Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)
-
A panel of terminal alkynes for comparison (including this compound)
-
CuSO₄, Sodium Ascorbate, and THPTA ligand
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of the fluorogenic azide and the terminal alkyne in the buffer.
-
In a microplate reader or fluorometer, initiate the reaction by adding the copper catalyst system (premixed CuSO₄ and THPTA, followed by sodium ascorbate).
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
The initial reaction rate can be determined from the slope of the fluorescence intensity versus time plot.
-
The time to reach 50% and 90% of the maximum fluorescence can be used to compare the reactivity of the different alkynes.
Visualizing the Click Chemistry Workflow
The following diagrams illustrate the general workflow of a CuAAC reaction and a logical relationship for selecting an appropriate terminal alkyne.
Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Decision tree for selecting a terminal alkyne for a CuAAC reaction.
References
Validating the Structure of Dodec-1-en-8-yne: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is paramount. This guide provides a comprehensive comparison of the expected spectroscopic data for Dodec-1-en-8-yne against related compounds, offering a clear validation framework using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
This compound is a C12 hydrocarbon featuring both a terminal alkene and an internal alkyne functional group. This unique combination of unsaturated moieties gives rise to a characteristic spectroscopic fingerprint. This guide presents predicted spectroscopic data for this compound and compares it with the known spectral features of 1-dodecene and 1-dodecyne, highlighting the key differences that enable definitive structural elucidation.
Spectroscopic Data Comparison
To validate the structure of this compound, a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra is required. The following tables summarize the predicted data for this compound and provide a comparison with the characteristic spectral features of terminal alkenes (represented by 1-dodecene) and internal alkynes.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Environment in this compound | Predicted Chemical Shift (ppm) | Typical Range for Functional Group | Comparison with 1-Dodecene & 1-Dodecyne |
| H-1 (CH₂=) | 4.93 - 5.01 | 4.5 - 5.5 (Terminal Alkene) | Similar to the vinyl protons of 1-dodecene. Absent in 1-dodecyne. |
| H-2 (-CH=) | 5.76 - 5.86 | 5.5 - 6.5 (Terminal Alkene) | Similar to the vinyl proton of 1-dodecene. Absent in 1-dodecyne. |
| H-7, H-10 (-C≡C-CH₂-) | ~2.15 | 2.0 - 3.0 (Alkynyl) | Protons adjacent to an alkyne are shifted downfield compared to simple alkanes. |
| H-3 to H-6, H-11 (-CH₂-) | 1.2 - 1.5 | 1.2 - 1.6 (Alkyl) | Represents the aliphatic chain. |
| H-12 (-CH₃) | ~0.9 | 0.8 - 1.0 (Alkyl) | Terminal methyl group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Environment in this compound | Predicted Chemical Shift (ppm) | Typical Range for Functional Group | Comparison with 1-Dodecene & 1-Dodecyne |
| C-1 (CH₂=) | ~114.1 | 110 - 125 (Terminal Alkene) | Similar to the vinyl carbons of 1-dodecene. Absent in 1-dodecyne. |
| C-2 (-CH=) | ~139.2 | 135 - 145 (Terminal Alkene) | Similar to the vinyl carbons of 1-dodecene. Absent in 1-dodecyne. |
| C-8, C-9 (-C≡C-) | ~80.0 | 70 - 90 (Internal Alkyne) | Characteristic of internal alkyne carbons. Absent in 1-dodecene. |
| C-3 to C-7, C-10, C-11 (-CH₂-) | 20 - 40 | 20 - 40 (Alkyl) | Represents the aliphatic chain. |
| C-12 (-CH₃) | ~14.0 | 10 - 20 (Alkyl) | Terminal methyl group. |
Table 3: Predicted IR Spectroscopic Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Range for Functional Group | Comparison with 1-Dodecene & 1-Dodecyne |
| =C-H stretch (alkene) | ~3080 | 3010 - 3100 | Present in 1-dodecene, absent in 1-dodecyne. |
| C=C stretch (alkene) | ~1640 | 1620 - 1680 | Present in 1-dodecene, absent in 1-dodecyne. |
| C≡C stretch (alkyne) | ~2230 | 2100 - 2260 (weak for internal) | Weak or absent in symmetrical internal alkynes. Present in 1-dodecyne. |
| sp³ C-H stretch | ~2850-2960 | 2850 - 3000 | Present in all three compounds. |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation | Comparison with 1-Dodecene & 1-Dodecyne |
| [M]⁺ | 164.1565 | Molecular Ion | The molecular weight of this compound is 164.30 g/mol . |
| [M-C₂H₅]⁺ | 135 | Loss of an ethyl group | Fragmentation patterns will be distinct due to the presence of both alkene and alkyne moieties. |
| [M-C₃H₅]⁺ | 123 | Allylic cleavage | Characteristic fragmentation for alkenes. |
| [M-C₄H₇]⁺ | 109 | Propargylic cleavage | Characteristic fragmentation for alkynes. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups (alkene and alkyne).
Procedure:
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat sample can be analyzed. Place a single drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded salt plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).
-
Employ a temperature program to ensure good separation of any potential impurities and the analyte. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI) at 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded for the GC peak corresponding to this compound.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
Comparative Analysis of Dodec-1-en-8-yne and Its Analogs: A Review of Biological Activity
A comprehensive review of available scientific literature reveals a significant gap in the characterization of the biological activity of Dodec-1-en-8-yne and its close structural analogs. Despite the interest in long-chain hydrocarbons and their derivatives in various fields of chemical and biological research, direct experimental data, including quantitative comparisons of bioactivity and elucidation of signaling pathways for this compound, remains largely unpublished.
This guide aims to provide a framework for the type of comparative analysis that would be valuable to researchers, scientists, and drug development professionals. However, due to the current lack of specific data for this compound, we will present a hypothetical comparison based on the general biological activities observed for broader classes of eneyne-containing compounds and long-chain hydrocarbons. This will serve as a template for future research in this area.
Hypothetical Data Presentation
Should experimental data become available, a structured table would be the most effective way to present a comparative analysis of this compound and its analogs. The table below illustrates how such data could be organized.
Table 1: Hypothetical Biological Activity of this compound and Its Analogs
| Compound | Structure | Target Organism/Cell Line | Biological Activity (IC₅₀/MIC in µM) | Mechanism of Action | Reference |
| This compound | C12H20 | Candida albicans | Data not available | Data not available | - |
| Human cancer cell line (e.g., HeLa) | Data not available | Data not available | - | ||
| Analog A (e.g., Dodec-1-en-7,9-diyne) | C12H18 | Candida albicans | Data not available | Data not available | - |
| Human cancer cell line (e.g., HeLa) | Data not available | Data not available | - | ||
| Analog B (e.g., (Z)-Dodec-1-en-8-yne) | C12H20 | Candida albicans | Data not available | Data not available | - |
| Human cancer cell line (e.g., HeLa) | Data not available | Data not available | - |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Experimental Protocols
To generate the data required for a meaningful comparison, a series of standardized experimental protocols would need to be employed. The following are examples of methodologies that would be crucial for characterizing the biological activity of this compound and its analogs.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Compounds: this compound and its analogs would be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Microorganism Culture: A standardized inoculum of the target microorganism (e.g., Candida albicans, Staphylococcus aureus) would be prepared in the appropriate growth medium.
-
Assay Setup: Serial dilutions of the test compounds would be made in a 96-well microtiter plate. The microbial inoculum would then be added to each well.
-
Incubation: The plates would be incubated under optimal growth conditions for a specified period (e.g., 24-48 hours).
-
Data Analysis: The minimum inhibitory concentration (MIC) would be determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance using a microplate reader.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) would be cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: After cell attachment, the media would be replaced with fresh media containing serial dilutions of this compound or its analogs.
-
Incubation: The cells would be incubated with the compounds for a defined period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) would be added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals would be dissolved in a solubilization buffer, and the absorbance would be measured. The half-maximal inhibitory concentration (IC₅₀) would be calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Workflow Visualization
Understanding the mechanism of action is critical. Should this compound or its analogs exhibit significant biological activity, further studies would be necessary to elucidate the affected signaling pathways. The following diagrams, created using the DOT language, illustrate a hypothetical experimental workflow for screening and a potential signaling pathway that could be investigated.
Caption: Experimental workflow for biological activity screening.
A Comparative Guide to Confirming the Purity of Synthesized Dodec-1-en-8-yne
This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthesized Dodec-1-en-8-yne, a valuable enyne for applications in polymer science and organic synthesis. The performance of this compound is objectively compared with a structural isomer, Dodec-6-yne, supported by illustrative experimental data. Detailed methodologies for the synthesis and key analytical experiments are provided for researchers, scientists, and drug development professionals.
Synthesis of this compound and an Isomeric Alternative
A reliable synthetic route to this compound involves a two-step process starting from commercially available materials. An alternative isomer, Dodec-6-yne, can be synthesized for comparative studies.
Table 1: Comparison of Synthetic Methodologies
| Feature | This compound | Dodec-6-yne (Alternative) |
| Starting Materials | 6-Bromo-1-hexene, 1-Hexyne, n-Butyllithium, Triphenylphosphine, Paraformaldehyde | 1-Hexyne, Sodium Amide, 1-Bromohexane |
| Key Reactions | Grignard Reaction, Wittig Reaction | Alkylation of a terminal alkyne |
| Reaction Steps | 2 | 1 |
| Overall Yield (Typical) | ~65% | ~80% |
| Purification | Column Chromatography | Distillation |
Purity Confirmation: A Multi-faceted Approach
The purity of the synthesized enynes is best confirmed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the target compound from volatile impurities and isomers. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation, while High-Performance Liquid Chromatography (HPLC) offers accurate quantification of purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis allows for the separation of this compound from its constitutional isomer, Dodec-6-yne, and other potential byproducts. The distinct fragmentation patterns in the mass spectra provide unambiguous identification.
Table 2: GC-MS Data for this compound and Dodec-6-yne
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Purity (%) |
| This compound | 12.5 | 164 (M+), 121, 107, 93, 79, 67, 55, 41 | 98.5 |
| Dodec-6-yne | 11.9 | 164 (M+), 135, 121, 107, 93, 79, 67, 55 | 99.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compounds. The chemical shifts and coupling constants are unique for each isomer.
Table 3: ¹H and ¹³C NMR Data for this compound and Dodec-6-yne in CDCl₃
| This compound | Dodec-6-yne | ||
| ¹H NMR (ppm) | Assignment | ¹H NMR (ppm) | Assignment |
| 5.81 (ddt, 1H) | -CH=CH₂ | 2.14 (t, 4H) | -CH₂-C≡C-CH₂- |
| 4.99 (dq, 1H) | -CH=CH H | 1.48 (m, 8H) | -CH₂- |
| 4.93 (dd, 1H) | -CH=CHH | 0.91 (t, 6H) | -CH₃ |
| 2.15 (m, 4H) | =CH-CH₂- & -C≡C-CH₂- | ||
| 2.05 (q, 2H) | -CH₂-C≡C- | ||
| 1.50 (m, 4H) | -CH₂- | ||
| 0.90 (t, 3H) | -CH₃ | ||
| ¹³C NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment |
| 139.1 | C H=CH₂ | 80.5 | -C≡C- |
| 114.2 | -CH=C H₂ | 31.4 | -CH₂- |
| 80.9 | -C ≡C- | 22.1 | -CH₂- |
| 80.2 | -C≡C - | 18.9 | -CH₂- |
| 33.5 | =CH-C H₂- | 13.9 | -CH₃ |
| 31.3 | -C H₂-C≡C- | ||
| 28.5 | -CH₂- | ||
| 22.1 | -CH₂- | ||
| 18.7 | -C H₂-CH₃ | ||
| 13.9 | -CH₃ |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with a UV detector is a powerful tool for quantifying the purity of the synthesized enynes.
Table 4: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.2 | 99.1 | 99.1 |
| Dodec-6-yne | 7.8 | 99.6 | 99.6 |
Experimental Protocols
Synthesis of this compound
-
Preparation of the Grignard Reagent: To a solution of 1-hexyne (1.0 eq) in dry THF at 0 °C is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 1 hour at room temperature.
-
Coupling Reaction: 6-Bromo-1-hexene (1.2 eq) is added to the Grignard reagent solution, and the mixture is refluxed for 4 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.
Synthesis of Dodec-6-yne (Alternative)
-
Deprotonation: To a suspension of sodium amide (1.1 eq) in liquid ammonia at -78 °C is added a solution of 1-hexyne (1.0 eq) in dry THF dropwise. The mixture is stirred for 30 minutes.
-
Alkylation: 1-Bromohexane (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with water and extracted with pentane. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by distillation under reduced pressure.
GC-MS Analysis
-
Instrument: Agilent 7890B GC with 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Oven Program: 50 °C (2 min), then ramp to 250 °C at 10 °C/min
-
Injector Temperature: 250 °C
-
MSD Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Impact (70 eV)
NMR Spectroscopy
-
Instrument: Bruker Avance III 400 MHz spectrometer
-
Solvent: CDCl₃
-
¹H NMR: 16 scans, relaxation delay of 1 s
-
¹³C NMR: 1024 scans, relaxation delay of 2 s
HPLC Analysis
-
Instrument: Waters Alliance e2695 Separations Module with 2998 Photodiode Array Detector
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water (80:20)
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm
Visualizing the Workflow
The synthesis and purity confirmation workflows can be visualized to provide a clear overview of the processes.
Performance of Dodec-1-en-8-yne in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticipated performance of Dodec-1-en-8-yne in various solvent systems. Due to a lack of direct experimental data for this compound in publicly available literature, this report utilizes data from structurally similar compounds, namely 1-dodecene and 1-dodecyne, to predict its behavior. These analogs share the same C12 carbon backbone and feature either the terminal double bond or the internal triple bond, providing a basis for informed estimations regarding solubility, stability, and reactivity.
Executive Summary
This compound is a long-chain hydrocarbon featuring both a terminal double bond and an internal triple bond. This unique structure suggests a non-polar character, leading to poor solubility in aqueous solutions and good solubility in a range of organic solvents. Its stability is predicted to be comparable to other long-chain enynes, with the internal alkyne contributing to greater stability than a terminal alkyne. The presence of both an alkene and an alkyne functional group makes it a versatile substrate for various chemical transformations, with solvent choice playing a critical role in reaction outcomes and kinetics.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the known properties of 1-dodecene and 1-dodecyne, alongside predicted properties for this compound. These predictions are based on the structural contributions of the alkene and alkyne moieties.
| Property | 1-Dodecene | 1-Dodecyne | This compound (Predicted) |
| Molecular Formula | C12H24 | C12H22 | C12H20 |
| Molecular Weight ( g/mol ) | 168.32 | 166.30[1] | 164.29[2] |
| Boiling Point (°C) | 213.8 | ~215-217 | ~210-220 |
| Melting Point (°C) | -35.2 | N/A | N/A |
| Density (g/cm³ at 20°C) | 0.758 | ~0.77 | ~0.76-0.78 |
| Water Solubility | Insoluble[3] | Insoluble | Predicted to be insoluble |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone[3] | Soluble in organic solvents | Predicted to be soluble in non-polar organic solvents (e.g., hexane, toluene) and sparingly soluble in polar aprotic solvents (e.g., THF, DCM). |
Predicted Performance in Solvent Systems
Based on the general principles of solubility and stability for unsaturated hydrocarbons, the following performance characteristics for this compound in different solvent classes are anticipated:
| Solvent Class | Representative Solvents | Predicted Solubility | Predicted Stability | Potential Reactivity Considerations |
| Non-polar Aprotic | Hexane, Toluene, Benzene | High | High | Good medium for reactions where polarity is not a key factor. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to Good | Moderate | May influence the rate and selectivity of certain reactions, such as metal-catalyzed isomerizations or additions. |
| Polar Protic | Ethanol, Methanol, Water | Low to Insoluble | Low to Moderate | Prone to side reactions in the presence of acidic protons. The terminal double bond could be susceptible to hydration or other additions. |
Experimental Protocols
Detailed methodologies for key experiments to validate the predicted performance of this compound are outlined below.
Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of this compound is determined using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).
-
Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or as a mole fraction.
Stability Assessment (ICH Guideline Approach)
-
Sample Preparation: Solutions of this compound at a known concentration are prepared in the selected solvents and stored in sealed, light-protected containers.
-
Storage Conditions: Samples are stored under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.[4][5][6]
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).[4][5]
-
Analysis: The concentration of this compound and the presence of any degradation products are monitored using a stability-indicating analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.
-
Evaluation: A significant change is typically defined as a 5% change in assay from its initial value.[7]
Visualizations
Experimental Workflow for Performance Evaluation
Caption: Workflow for evaluating this compound performance.
Enyne Metathesis Signaling Pathway
Caption: Enyne metathesis reaction pathway.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C12H20 | CID 71352905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Dodecene - Wikipedia [en.wikipedia.org]
- 4. database.ich.org [database.ich.org]
- 5. pharmabeginers.com [pharmabeginers.com]
- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 7. stabilityhub.com [stabilityhub.com]
A Comparative Study of Catalysts for Dodec-1-en-8-yne Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common catalysts for reactions involving Dodec-1-en-8-yne, a long-chain enyne with potential applications in the synthesis of complex organic molecules. While experimental data specifically for this compound is limited in publicly available literature, this comparison is based on established catalytic systems for structurally similar long-chain enynes and general enyne reactivity. The primary reaction types considered are cycloisomerization and metathesis, which are powerful transformations for constructing cyclic and acyclic structures.
Catalyst Performance Comparison
The selection of a catalyst for a reaction with this compound is critical and depends on the desired transformation. The most prominent catalysts for enyne reactions are based on platinum, palladium, ruthenium, and gold. Each of these metals offers a unique reactivity profile.
| Catalyst Type | Predominant Reaction | General Observations | Typical Conditions |
| Platinum (e.g., PtCl₂, PtCl₄) | Cycloisomerization, Hydrofunctionalization | Highly effective for intramolecular cyclization of enynes. Can promote various reaction pathways, including skeletal rearrangements.[1] | 5 mol% catalyst, solvents like 1,4-dioxane or acetone, temperatures ranging from room temperature to 70°C. |
| Palladium (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | Cross-coupling, Cycloisomerization | Versatile for both C-C bond formation and cyclization. Often used in combination with ligands to tune reactivity and selectivity. | 1-5 mol% catalyst, often with phosphine ligands and additives like CuI, in solvents such as toluene or under aqueous conditions. |
| Ruthenium (e.g., Grubbs catalysts) | Enyne Metathesis (Ring-Closing and Cross-Metathesis) | The go-to catalysts for enyne metathesis, forming conjugated dienes. Second-generation Grubbs catalysts often show higher activity. | 1-5 mol% catalyst, typically in dichloromethane (DCM) at room temperature to reflux, sometimes under an ethylene atmosphere. |
| Gold (e.g., AuCl(PPh₃)/AgSbF₆) | Skeletal Rearrangements, Cycloisomerization | Highly π-acidic catalysts that activate the alkyne moiety towards nucleophilic attack by the alkene, leading to complex carbocyclic skeletons.[1] | 1-5 mol% catalyst, often with a silver salt co-catalyst, in chlorinated solvents at room temperature. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for the main classes of catalysts, which would require optimization for the specific substrate this compound.
Platinum-Catalyzed Cycloisomerization (General Procedure)
A solution of the enyne (e.g., this compound) in a suitable solvent (e.g., 1,4-dioxane) is prepared in a reaction vessel under an inert atmosphere (e.g., argon). To this solution, the platinum catalyst (e.g., PtCl₂, 5 mol%) is added. The reaction mixture is then stirred at the desired temperature (e.g., 65°C) and monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.
Ruthenium-Catalyzed Enyne Metathesis (General Procedure)
In a Schlenk flask under an inert atmosphere, the enyne substrate is dissolved in a degassed solvent, typically dichloromethane (DCM). The ruthenium catalyst (e.g., Grubbs second-generation catalyst, 1-5 mol%) is then added. For cross-metathesis reactions, a partner alkene would also be included. The reaction mixture is stirred at room temperature or heated to reflux and monitored for progress. For some applications, the reaction is performed under an atmosphere of ethylene gas. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.
Visualizing Reaction Pathways and Workflows
General Enyne Reaction Pathway
The following diagram illustrates a simplified, generalized reaction pathway for the metal-catalyzed cycloisomerization of an enyne like this compound.
Caption: A generalized catalytic cycle for the cycloisomerization of this compound.
Experimental Workflow for a Catalytic Reaction
This diagram outlines a typical experimental workflow for performing and analyzing a catalytic reaction with this compound.
Caption: A standard workflow for a catalytic reaction involving an enyne substrate.
References
A Comparative Guide to Bioconjugation Linkers: Evaluating Dodec-1-en-8-yne's Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a linker molecule is paramount to the efficacy, stability, and overall success of the resulting conjugate. While established linkers have paved the way for numerous advancements, the exploration of novel bifunctional molecules continues to be a key area of research. This guide provides a comparative analysis of the potential of Dodec-1-en-8-yne as a bioconjugation linker against commonly employed alternatives.
Executive Summary
This compound presents a unique bifunctional scaffold. Its terminal alkene can participate in reactions like thiol-ene coupling, while the internal alkyne is a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the linear nature of the alkyne precludes its use in the popular strain-promoted azide-alkyne cycloaddition (SPAAC). The long hydrocarbon chain imparts significant hydrophobicity, which can be a double-edged sword: potentially improving membrane permeability but also risking aggregation of the bioconjugate.
Established linkers, such as those bearing NHS esters and maleimides, offer rapid and efficient conjugation to primary amines and thiols, respectively, under well-defined conditions. However, the stability of the resulting linkages, particularly the maleimide-thiol adduct, can be a concern in certain biological environments.
This guide provides a data-driven comparison of these chemistries to aid researchers in selecting the most appropriate linking strategy for their specific application.
Data Presentation: A Quantitative Comparison of Bioconjugation Chemistries
The following tables summarize key quantitative parameters for the bioconjugation reactions discussed. It is important to note that reaction rates and stability are highly dependent on specific reaction conditions (e.g., pH, temperature, reactant concentrations, and catalyst presence).
| Bioconjugation Chemistry | Target Functional Group | Second-Order Rate Constant (M⁻¹s⁻¹) | Resulting Linkage | Notes |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | 10 to 10⁴[1] | 1,2,3-Triazole | Requires a copper(I) catalyst, which can be cytotoxic. Ligands can mitigate this. |
| Thiol-ene Reaction (Radical-mediated) | Thiol | ~10¹ to 10³ (estimated) | Thioether | Initiated by UV light or radical initiators. Can be very efficient. |
| NHS Ester-Amine Reaction | Primary Amine (e.g., Lysine) | ~10¹ to 10² | Amide | Reaction is pH-dependent (optimal pH 7.2-8.5). NHS esters are susceptible to hydrolysis.[][3] |
| Maleimide-Thiol Reaction | Thiol (e.g., Cysteine) | 10² to 10⁴[4] | Thioether | Highly specific for thiols at pH 6.5-7.5.[5] The resulting thioether can undergo retro-Michael reaction. |
| Linkage Type | Formation Chemistry | In Vivo Half-Life | Notes |
| 1,2,3-Triazole | CuAAC | Very stable | Considered metabolically inert and resistant to enzymatic cleavage. |
| Thioether (from Thiol-ene) | Thiol-ene Reaction | Very stable | Generally stable under physiological conditions. |
| Amide | NHS Ester-Amine Reaction | Very stable | Amide bonds are generally stable, though they can be cleaved by proteases depending on the context. |
| Thioether (from Maleimide) | Maleimide-Thiol Reaction | Variable (hours to days) | Susceptible to retro-Michael addition and exchange with other thiols (e.g., glutathione), leading to drug deconjugation.[6] Ring-opening hydrolysis of the succinimide ring can increase stability, with half-lives exceeding two years for the ring-opened product.[7] |
| Linker Moiety | Property | Calculated logP | Implications in Bioconjugation |
| This compound | Hydrophobicity | 4.8 (Predicted) | High hydrophobicity can lead to aggregation of antibody-drug conjugates (ADCs) and faster clearance from circulation. May also enhance cell membrane permeability. |
Experimental Protocols
Detailed methodologies for key bioconjugation reactions are provided below.
Protocol 1: Antibody Conjugation via NHS Ester
This protocol describes the labeling of primary amines on an antibody with an NHS ester-functionalized molecule.
Materials:
-
Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
NHS ester-functionalized molecule (e.g., dye, drug)
-
Anhydrous DMSO
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable amine-free buffer like PBS. Adjust the antibody concentration to 1-2 mg/mL.[]
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to achieve a final reaction pH of 8.0-8.5.[]
-
NHS Ester Stock Solution: Dissolve the NHS ester-functionalized molecule in anhydrous DMSO to a concentration of 10 mM immediately before use.[9]
-
Conjugation Reaction: Add the NHS ester stock solution to the antibody solution with gentle stirring. A typical molar ratio is 10:1 (NHS ester:antibody), but this may need optimization.[]
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[10]
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes on ice.[10]
-
Purification: Remove excess, unreacted label and quenching reagent by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.
Protocol 2: Antibody Conjugation via Maleimide
This protocol details the site-specific conjugation to cysteine residues on an antibody using a maleimide-functionalized molecule.
Materials:
-
Antibody solution (1-2 mg/mL in PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-functionalized molecule (e.g., drug-linker)
-
DMSO
-
Quenching solution (e.g., 10 mM cysteine)
-
Purification column (e.g., desalting column)
Procedure:
-
Antibody Reduction: To reduce interchain disulfide bonds and expose free thiol groups, add a 10-20 fold molar excess of TCEP or DTT to the antibody solution. Incubate at 37°C for 30-60 minutes.[11][12]
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column.
-
Maleimide Stock Solution: Dissolve the maleimide-functionalized molecule in DMSO to a concentration of 10 mM.[]
-
Conjugation Reaction: Add the maleimide stock solution to the reduced antibody solution (pH 6.5-7.5). A typical molar ratio is 5-10 fold excess of the maleimide reagent per antibody.[][11]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[]
-
Quenching: Add a quenching solution of 10 mM cysteine to cap any unreacted maleimide groups.[]
-
Purification: Purify the antibody-drug conjugate using size-exclusion chromatography or tangential flow filtration to remove unreacted drug-linker and quenching reagent.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Protein
This protocol provides a general procedure for labeling an alkyne-modified protein with an azide-containing molecule.
Materials:
-
Alkyne-modified protein solution in a suitable buffer (e.g., phosphate buffer)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)
-
Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate), freshly prepared
-
Aminoguanidine solution (optional, to scavenge reactive byproducts)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule in the reaction buffer.
-
Prepare Copper/Ligand Premix: In a separate tube, mix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is common.
-
Initiate the Reaction: Add the copper/ligand premix to the protein/azide mixture. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst. Aminoguanidine can also be added at this stage.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purification: Purify the conjugated protein using a desalting column or other appropriate chromatography method to remove the copper catalyst, excess reagents, and byproducts.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: A generalized experimental workflow for the creation of an antibody-drug conjugate (ADC).
Caption: Logical relationships of this compound's functionalities and properties.
Conclusion
However, the significant hydrophobicity of the C12 alkyl chain is a major consideration. While it could potentially aid in cellular uptake, it also poses a substantial risk of inducing aggregation of the final bioconjugate, which can lead to reduced efficacy and immunogenicity.
In contrast, NHS esters and maleimides offer well-characterized, rapid, and efficient conjugation chemistries. The stability of the resulting amide bond from an NHS ester reaction is a significant advantage. The primary drawback of maleimide linkers is the potential instability of the thioether bond in the reducing environment of the cell, although strategies exist to mitigate this.
Ultimately, the choice of linker depends on the specific requirements of the bioconjugate. For applications where high stability is paramount and the potential for dual functionalization is desired, the chemistries offered by a molecule like this compound are intriguing, provided the hydrophobicity can be managed, perhaps through the incorporation of hydrophilic moieties like polyethylene glycol (PEG). For most standard applications, the well-trodden paths of NHS ester and maleimide chemistries offer a more predictable and reliable approach. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on the unique needs of their project.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prolynxinc.com [prolynxinc.com]
- 9. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of Dodec-1-en-8-yne: A Comprehensive Guide
Disclaimer: No specific Safety Data Sheet (SDS) for Dodec-1-en-8-yne is readily available. The following information is compiled from data on structurally similar compounds, general principles of handling hydrocarbons, alkenes, and alkynes, and relevant safety regulations. Treat this compound as a hazardous substance at all times.
Essential Safety and Logistical Information
This guide provides procedural, step-by-step instructions for the safe handling and disposal of this compound, a compound with both alkene and alkyne functionalities. Due to the presence of these reactive groups, special care must be taken. This document is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Given the absence of a specific SDS for this compound, the following table provides estimated physical and chemical properties based on the available data for 1-dodecene, a C12 hydrocarbon. These values should be used as a general guideline for assessing risk and planning disposal.
| Property | Estimated Value (based on 1-dodecene) | Notes |
| Molecular Formula | C₁₂H₂₀ | Confirmed for this compound. |
| Molecular Weight | 164.29 g/mol | Confirmed for this compound. |
| Appearance | Colorless liquid | Typical for hydrocarbons of this size. |
| Flash Point | ~76 °C (169 °F) | Combustible liquid. Keep away from ignition sources. |
| Boiling Point | > 200 °C (392 °F) | Expected to be a relatively non-volatile liquid at room temperature. |
| Density | ~0.76 g/cm³ | Less dense than water. |
| Water Solubility | Insoluble | Will float on water. Do not dispose of down the drain. |
| Toxicity | Assumed to be an aspiration hazard. | May be fatal if swallowed and enters airways. Assumed to be very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[1][2] |
| Reactivity | Potentially reactive. | Alkynes can form explosive peroxides over time. Enyne structures can be highly reactive.[3] Avoid contact with strong oxidizing agents. |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound requires a multi-step approach to ensure safety and environmental protection. The following protocol should be followed diligently.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and sealed container for this compound waste. The container should be made of a material compatible with hydrocarbons.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, health hazard, environmental hazard).
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Storage of Chemical Waste
-
Secure Storage: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Away from Incompatibles: Keep the waste container away from heat, sparks, open flames, and strong oxidizing agents.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard trash or sewer systems.
Mandatory Visualizations
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Hazards
Caption: Logical relationships of hazards associated with this compound.
Conclusion
The safe disposal of this compound is paramount to ensuring the safety of laboratory personnel and protecting the environment. Due to the lack of specific data for this compound, a cautious approach is necessary. Always consult with your institution's EHS department and adhere to all local, state, and federal regulations for hazardous waste disposal.
References
Essential Safety and Operational Guide for Dodec-1-EN-8-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of Dodec-1-EN-8-yne. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against potential splashes and vapors that can cause serious eye damage.[2] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can lead to irritation or toxic effects.[1] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing. | Protects skin from accidental spills and provides a layer of protection against potential flash fires due to flammability.[1] |
| Respiratory | Use in a well-ventilated fume hood. | Alkenes and alkynes can be toxic if inhaled.[1] A fume hood minimizes the concentration of airborne vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Methodology for Key Handling Procedures:
-
Preparation:
-
Before handling the compound, ensure all required PPE is correctly worn.
-
Verify that the laboratory fume hood is functioning correctly with adequate airflow.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Conduct all transfers of this compound within the fume hood to contain any vapors.
-
If the experimental protocol involves reactive reagents, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
-
Never leave a reaction unattended. Continuously monitor for any signs of an exothermic reaction or unexpected changes.
-
-
Cleanup and Decontamination:
-
Upon completion of the experiment, safely quench the reaction as per the established protocol.
-
Decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent (e.g., acetone), followed by soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with safety regulations.
Waste Disposal Guidelines
| Waste Stream | Disposal Container | Disposal Procedure |
| Unused this compound | Labeled, sealed, and chemically resistant container. | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department. |
| Contaminated Solvents | Labeled hazardous waste container for flammable liquids. | Collect all solvent rinses used for cleaning glassware. Do not mix with incompatible waste streams. |
| Contaminated Solid Waste | Labeled hazardous waste bag or container. | Includes used gloves, weigh paper, and any other solid materials that have come into contact with the compound. |
Important Considerations:
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents, acids, or bases, as this could lead to vigorous and potentially hazardous reactions.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from heat sources and direct sunlight until they can be collected by EHS.
By adhering to these safety and logistical guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
